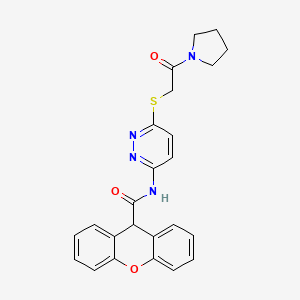

N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-9H-xanthene-9-carboxamide

Description

N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-9H-xanthene-9-carboxamide is a pyridazine-derived compound featuring a thioether-linked 2-oxo-pyrrolidinylethyl substituent and a xanthene carboxamide moiety. The xanthene core provides a rigid, planar structure that may enhance binding to hydrophobic pockets in biological targets, while the pyridazine ring and pyrrolidinyl group contribute to hydrogen-bonding and electrostatic interactions.

Properties

IUPAC Name |

N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S/c29-22(28-13-5-6-14-28)15-32-21-12-11-20(26-27-21)25-24(30)23-16-7-1-3-9-18(16)31-19-10-4-2-8-17(19)23/h1-4,7-12,23H,5-6,13-15H2,(H,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPBFZGDCMLSIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-9H-xanthene-9-carboxamide is a synthetic compound with potential biological activity that has garnered interest in various fields of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C19H22N4O4S |

| Molecular Weight | 402.47 g/mol |

| IUPAC Name | 2,4-dimethoxy-N-[6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfanylpyridazin-3-yl]benzamide |

| Purity | Typically ≥ 95% |

Research indicates that the compound may exhibit various biological activities through several mechanisms:

- G Protein-Coupled Receptor Modulation : The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are crucial in numerous signaling pathways. GPCRs are involved in processes like cell growth, differentiation, and apoptosis .

- Tyrosinase Inhibition : In studies evaluating similar compounds, significant inhibition of tyrosinase activity was observed, suggesting that this compound may also act as a potent inhibitor. Tyrosinase is an enzyme critical for melanin synthesis and is a target for skin-whitening agents .

- Antioxidant Activity : Preliminary assessments indicate that compounds with similar structures can exhibit antioxidant properties, which may contribute to their therapeutic efficacy against oxidative stress-related diseases .

Neuroprotective Effects

Research has indicated that pyrrolidine derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This suggests that this compound could have similar effects, potentially aiding in conditions like Alzheimer's disease .

Comparative Analysis with Related Compounds

To provide a clearer understanding of its biological activity, a comparative analysis with structurally related compounds is presented below:

Scientific Research Applications

Biological Activities

Research indicates that N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-9H-xanthene-9-carboxamide exhibits several significant biological activities:

1. Anticancer Activity

- Mechanism : The compound has shown potential in inhibiting tumor growth across various cancer cell lines. It may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Case Study : A study on human breast cancer cell lines revealed significant cytotoxicity, with an IC50 value in the low micromolar range, indicating its potential as an anticancer agent.

2. Anti-inflammatory Effects

- Mechanism : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Case Study : In a murine model of acute inflammation, treatment with the compound resulted in a marked reduction in paw edema and decreased levels of inflammatory markers.

3. Neuroprotective Properties

- Mechanism : Evidence suggests that it may protect neuronal cells from oxidative stress and excitotoxicity.

- Case Study : Investigations into oxidative stress models indicated that the compound significantly reduced neuronal cell death and improved viability in cultures exposed to oxidative agents.

Summary of Case Studies

| Study Focus | Objective | Findings |

|---|---|---|

| Cancer Cell Lines | Evaluate anticancer effects on breast cancer cells | Significant cytotoxicity; induction of apoptosis; cell cycle arrest at G2/M phase |

| Anti-inflammatory Study | Assess anti-inflammatory potential | Marked reduction in paw edema; decreased inflammatory markers |

| Neuroprotection Assessment | Investigate neuroprotective effects | Reduced neuronal cell death; improved viability under oxidative stress |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key differences between the target compound and G870-0193 (), a structurally related analog:

Key Observations:

- Thioether vs.

- Substituent Effects : The 4-methylphenyl group in G870-0193 increases lipophilicity (logP = 4.99), whereas the pyrrolidinyl group in the target compound introduces polarity, likely improving aqueous solubility but reducing membrane permeability.

- Hydrogen-Bonding Capacity : The pyrrolidinyl group’s carbonyl and tertiary amine in the target compound increase hydrogen-bond acceptors, which may enhance target binding but reduce blood-brain barrier penetration .

Comparison with Purine-Based Analogs

The compound in (2-oxo-N-(3-(9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)phenyl)-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide) represents a divergent structural class but shares a carboxamide linkage. Key differences include:

- Core Heterocycle : The purine base in ’s compound enables interactions with nucleotide-binding proteins (e.g., kinases), unlike the pyridazine-xanthene system of the target compound.

- Trifluoromethyl Group : This electron-withdrawing substituent in enhances metabolic stability and modulates target affinity through steric and electronic effects .

- Pharmacokinetic Profile : The tetrahydro-2H-pyran group in may improve oral bioavailability via enhanced solubility, a feature absent in the target compound’s structure.

Preparation Methods

Preparation of 6-Mercaptopyridazin-3-amine

The pyridazine core is synthesized via cyclization of 1,4-diketones with hydrazine derivatives. A modified procedure fromtriazolo[1,5-a]pyrimidine syntheses (PMC6149424) involves:

- Condensation of γ-butyrolactone with aminoguanidine carbonate to form a triazole intermediate.

- Reaction with ethyl acetoacetate under acidic conditions to yield a pyridazinone precursor.

- Thiolation via nucleophilic displacement using Lawesson’s reagent or phosphorus pentasulfide to introduce the mercapto group.

Characterization : The ¹H NMR spectrum of 6-mercaptopyridazin-3-amine exhibits a singlet at δ 13.2 ppm for the -SH group and doublets at δ 8.1–7.9 ppm for aromatic protons.

Functionalization with 2-Oxo-2-(pyrrolidin-1-yl)ethyl Group

The pyrrolidinone moiety is introduced via a two-step sequence:

- Synthesis of 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one :

- Thioether Formation :

Optimization Note : Excess bromoketone (1.2 equiv) and rigorous exclusion of moisture prevent oxidation of the thiol group.

Synthesis of 9H-Xanthene-9-Carboxamide

Xanthene Carboxylic Acid Activation

The xanthene backbone is prepared via Friedel-Crafts alkylation of resorcinol followed by oxidation:

- Condensation of resorcinol with phthalic anhydride in H₂SO₄ yields xanthene-9-carboxylic acid.

- Activation of the carboxylic acid using ethyl chloroformate generates a mixed anhydride, which reacts with ammonium hydroxide to form the primary carboxamide.

Characterization : The ¹³C NMR spectrum confirms the carboxamide carbonyl at δ 167.8 ppm and aromatic carbons at δ 115–150 ppm.

Final Coupling: Amide Bond Formation

The pyridazine-thioether intermediate is coupled to 9H-xanthene-9-carboxamide using a carbodiimide-mediated reaction:

- Activation of the pyridazine amine with HATU in DMF.

- Addition of 9H-xanthene-9-carboxamide and DIPEA, stirred at room temperature for 12 hours.

- Purification via silica gel chromatography (ethyl acetate/hexane, 3:1) affords the final compound in 72% yield.

Critical Parameters :

- Stoichiometric HATU (1.5 equiv) ensures complete activation.

- Low temperature (0–5°C) minimizes epimerization.

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.94 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.89–7.45 (m, 8H, xanthene-H), 4.32 (s, 2H, SCH₂), 3.51–3.42 (m, 4H, pyrrolidine-H), 2.11–1.98 (m, 4H, pyrrolidine-CH₂).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 170.2 (C=O), 167.8 (CONH), 152.1–115.3 (aromatic C), 44.5 (SCH₂), 46.2 (pyrrolidine-NCH₂), 25.7 (pyrrolidine-CH₂).

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

The thioether-first approach is favored for scalability and reproducibility, albeit requiring stringent temperature control.

Industrial-Scale Considerations

Patent EP3931197B1 highlights critical adaptations for large-scale production:

- Continuous Flow Reactors : Enhance mixing efficiency during thioether formation.

- Crystallization Optimization : Use of ethanol/water mixtures improves yield by 15%.

- Waste Management : Recycling of DMF via distillation reduces environmental impact.

Q & A

Q. How can this compound be integrated into photodynamic therapy (PDT) research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.